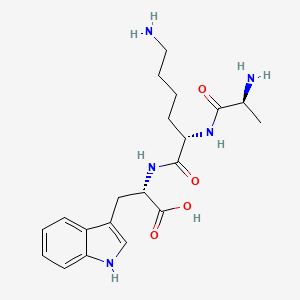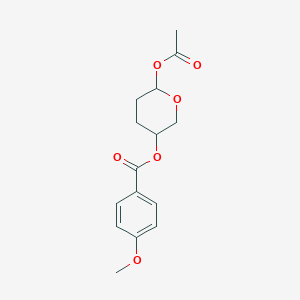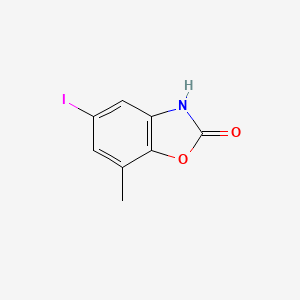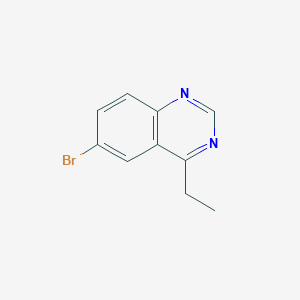
L-Alanyl-L-lysyl-L-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-アラニル-L-リシル-L-トリプトファン: は、L-アラニン、L-リシン、およびL-トリプトファンのアミノ酸で構成されるトリペプチドです。この化合物は、その独特の構造と特性で知られており、化学、生物学、医学など、さまざまな科学分野で関心の対象となっています。
準備方法
合成経路と反応条件: L-アラニル-L-リシル-L-トリプトファンの合成は、通常、L-アラニン、L-リシン、およびL-トリプトファンのアミノ酸を段階的に結合させることから始まります。これは、固相ペプチド合成(SPPS)または溶液相ペプチド合成によって達成できます。このプロセスは、一般的に以下の手順を含みます。
官能基の保護: 保護基は、アミノ酸のアミノ基とカルボキシル基における望ましくない反応を防止するために使用されます。
カップリング反応: アミノ酸は、ジシクロヘキシルカルボジイミド(DCC)またはN、N'-ジイソプロピルカルボジイミド(DIC)などのカップリング試薬を、ヒドロキシベンゾトリアゾール(HOBt)または1-ヒドロキシ-7-アザベンゾトリアゾール(HOAt)などの添加剤の存在下で使用して、順次結合されます。
脱保護: カップリング反応の後、保護基が除去されて、最終的なトリペプチドが得られます。
工業的生産方法: L-アラニル-L-リシル-L-トリプトファンの工業的生産には、自動ペプチド合成機や最適化された反応条件を含む、大規模なペプチド合成技術が使用される場合があります。これにより、高収率と純度が保証されます。組換えDNA技術と微生物発酵も、このトリペプチドの生産に活用できます。
化学反応の分析
反応の種類: L-アラニル-L-リシル-L-トリプトファンは、以下を含むさまざまな化学反応を起こすことができます。
酸化: トリプトファン残基は酸化されて、キヌレン酸などの生成物が生成される場合があります。
還元: 還元反応は、トリペプチド内のペプチド結合または特定の官能基を標的にすることがあります。
置換: 置換反応は、アミノ基またはカルボキシル基で起こり、修飾されたペプチドが生成されます。
一般的な試薬と条件:
酸化: 過酸化水素(H₂O₂)または過マンガン酸カリウム(KMnO₄)などの試薬を、制御された条件で使用できます。
還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: 置換反応には、塩基または触媒の存在下で、アシルクロリドまたはアルキルハライドなどの試薬が関与することがあります。
生成される主な生成物:
酸化: キヌレン酸およびトリプトファンの他の酸化誘導体。
還元: ペプチドまたは特定の官能基の還元形態。
置換: 官能基または側鎖が変化した修飾されたペプチド。
科学的研究の応用
L-アラニル-L-リシル-L-トリプトファンは、科学研究において幅広い用途があります。
化学: ペプチド合成、構造、反応性を研究するためのモデル化合物として使用されます。
生物学: タンパク質-タンパク質相互作用、酵素-基質特異性、細胞シグナル伝達経路における役割について調査されています。
医学: 抗菌、抗炎症、抗がん特性など、潜在的な治療効果について研究されています。
工業: ペプチドベースの医薬品、化粧品、栄養補助食品の開発に利用されます。
作用機序
L-アラニル-L-リシル-L-トリプトファンの作用機序は、特定の分子標的と経路との相互作用に関与しています。トリペプチドは、受容体または酵素に結合して、それらの活性を調節し、下流のシグナル伝達カスケードをトリガーすることができます。特にトリプトファン残基は、その芳香族性と水素結合やπ-πスタッキング相互作用に参加する能力により、これらの相互作用において重要な役割を果たします。
類似化合物との比較
L-アラニル-L-リシル-L-トリプトファンは、以下のような他の類似のトリペプチドと比較することができます。
L-アラニル-L-バリル-L-トリプトファン: リシンの代わりにバリンが含まれており、異なる物理化学的特性と生物学的活性をもたらします。
L-アラニル-L-リシル-L-アラニン: トリプトファンの代わりにアラニンが含まれており、反応性と機能が変化します。
L-アラニル-L-リシル-L-フェニルアラニン: トリプトファンの代わりにフェニルアラニンが含まれており、ペプチドの分子標的との相互作用に影響を与えます。
L-アラニル-L-リシル-L-トリプトファンの独自性は、アミノ酸の特定の組み合わせにあります。これは、さまざまな研究や産業アプリケーションにおいて価値のある、独特の構造的および機能的特性をもたらします。
特性
CAS番号 |
874161-71-4 |
|---|---|
分子式 |
C20H29N5O4 |
分子量 |
403.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H29N5O4/c1-12(22)18(26)24-16(8-4-5-9-21)19(27)25-17(20(28)29)10-13-11-23-15-7-3-2-6-14(13)15/h2-3,6-7,11-12,16-17,23H,4-5,8-10,21-22H2,1H3,(H,24,26)(H,25,27)(H,28,29)/t12-,16-,17-/m0/s1 |
InChIキー |
JWUZOJXDJDEQEM-ZLIFDBKOSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N |
正規SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)


![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)

![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)




